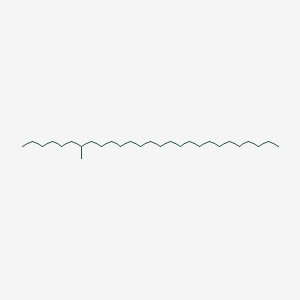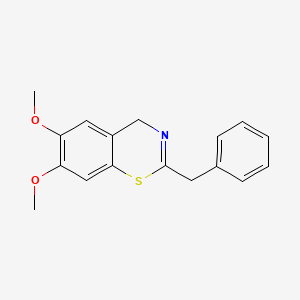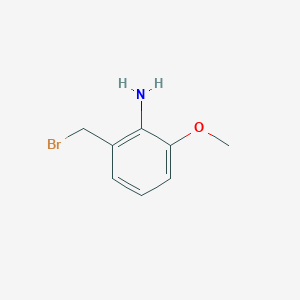
Imidazole, 2-amino-5-biphenylyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 2-amino-5-biphenylyl-, hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the biphenylyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. For Imidazole, 2-amino-5-biphenylyl-, hydrochloride, the synthetic route may involve the following steps:
Cyclization of Amido-Nitriles: This method involves the reaction of amido-nitriles with suitable reagents under mild conditions to form the imidazole ring.
Condensation Reactions: Another common method is the condensation of aldehydes with amines in the presence of catalysts to form the imidazole ring.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Copper-Catalyzed Cycloaddition: A copper-catalyzed [3+2] cycloaddition reaction provides multisubstituted imidazoles in good yields and high regioselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazole, 2-amino-5-biphenylyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, nickel, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole amines.
Wissenschaftliche Forschungsanwendungen
Imidazole, 2-amino-5-biphenylyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of materials with specific properties, such as catalysts and dyes.
Wirkmechanismus
The mechanism of action of Imidazole, 2-amino-5-biphenylyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
2-Aminoimidazole: Similar structure with an amino group at the 2-position.
Uniqueness
This structural modification can lead to improved biological activity and specificity compared to other imidazole derivatives .
Eigenschaften
CAS-Nummer |
65146-47-6 |
|---|---|
Molekularformel |
C15H14ClN3 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
5-(4-phenylphenyl)-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C15H13N3.ClH/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H,(H3,16,17,18);1H |
InChI-Schlüssel |
YVFSVZGKZAKDQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(N3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)









